![molecular formula C25H26N10O4S B2855767 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 673455-28-2](/img/no-structure.png)
8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
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Description
8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C25H26N10O4S and its molecular weight is 562.61. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis and Biomass Conversion
The furan moiety within the compound indicates its potential role in biocatalysis and biomass conversion . Furan derivatives are known for their reactivity and are used in the synthesis of new fuels and polymer precursors . The compound could serve as a substrate or product in biocatalytic processes, leveraging the metabolic diversity of microorganisms to produce molecules with lower environmental impact.
Antimicrobial Agents
The presence of a furan-2-carbonyl group is associated with antimicrobial properties. Studies have shown that furan derivatives can be synthesized to exhibit significant antimicrobial activity . This compound could be explored for its efficacy against various bacterial and fungal strains, potentially leading to the development of new antimicrobial drugs.
Anti-Cancer Therapeutics
Carbamothioyl-furan-2-carboxamide derivatives, which share structural similarities with the compound , have demonstrated anti-cancer potential . This suggests that the compound could be investigated for its effectiveness against certain cancer cell lines, such as HepG2, Huh-7, and MCF-7.
Pharmaceutical Development
Furan derivatives are commonly used in the production of pharmaceuticals . The specific structure of this compound, including the piperazine and tetrazole groups, may interact with biological systems in unique ways, making it a candidate for the development of new medications with specific pharmacological targets.
Agrochemical Research
The diverse reactivity of furan compounds also extends to agrochemical applications . This compound could be studied for its potential use in the development of new pesticides or herbicides, contributing to more efficient and sustainable agricultural practices.
Resin and Polymer Synthesis
Due to the durability and resistance characteristics of furan derivatives, this compound could be utilized in the synthesis of resins and polymers . Its unique structure might impart novel properties to the materials, such as enhanced thermal stability or mechanical strength.
Indole Derivative Research
While the compound does not directly contain an indole moiety, its complex structure may have implications in the field of indole derivative research . Indole derivatives have a wide range of biological and clinical applications, and the compound could be a precursor or structural inspiration for new indole-based molecules .
Environmental Sustainability
Lastly, the potential of this compound to be synthesized or transformed through biological means suggests its role in promoting environmental sustainability . By replacing petroleum-derived materials with biomass-derived alternatives, such as furan derivatives, the compound could contribute to reducing dependence on fossil resources .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the introduction of a furan-2-carbonyl group and a phenyltetrazol-5-yl group.", "Starting Materials": [ "1,3-dimethyl-7-bromo-8-nitro-purine-2,6-dione", "2-(1-phenyltetrazol-5-yl)ethanethiol", "4-(furan-2-carbonyl)piperazine", "potassium carbonate", "copper(I) iodide", "triethylamine", "N,N-dimethylformamide", "acetonitrile", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 1,3-dimethyl-7-bromo-8-nitro-purine-2,6-dione with copper(I) iodide and triethylamine in N,N-dimethylformamide to obtain 1,3-dimethyl-7-iodo-8-nitro-purine-2,6-dione.", "Step 2: Reaction of 1,3-dimethyl-7-iodo-8-nitro-purine-2,6-dione with 4-(furan-2-carbonyl)piperazine in acetonitrile at room temperature to obtain 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-iodo-purine-2,6-dione.", "Step 3: Reduction of 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-iodo-purine-2,6-dione with copper(I) iodide and triethylamine in N,N-dimethylformamide to obtain 8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione.", "Step 4: Purification of the final product by column chromatography using a mixture of methanol and water as the eluent." ] } | |
CAS RN |
673455-28-2 |
Product Name |
8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Molecular Formula |
C25H26N10O4S |
Molecular Weight |
562.61 |
IUPAC Name |
8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C25H26N10O4S/c1-30-20-19(22(37)31(2)25(30)38)34(14-16-40-24-27-28-29-35(24)17-7-4-3-5-8-17)23(26-20)33-12-10-32(11-13-33)21(36)18-9-6-15-39-18/h3-9,15H,10-14,16H2,1-2H3 |
InChI Key |
PMKGWRQPVQBLMF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CCSC5=NN=NN5C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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